3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Description
The compound 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a highly complex steroid derivative with a glycosidic side chain and a furan-5-one moiety. Its structure includes:
- A cyclopenta[a]phenanthrene core (steroid backbone) with hydroxyl, methyl, and methoxy substituents.
- A glycosidic moiety featuring a trihydroxyoxane (sugar unit) linked via ether bonds.
This compound’s structural complexity necessitates advanced analytical and computational methods for comparison with analogs, as highlighted in the evidence .
Properties
Molecular Formula |
C36H56O13 |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C36H56O13/c1-17-30(49-32-28(41)27(40)26(39)24(15-37)48-32)31(44-4)29(42)33(46-17)47-20-7-10-34(2)19(14-20)5-6-23-22(34)8-11-35(3)21(9-12-36(23,35)43)18-13-25(38)45-16-18/h13,17,19-24,26-33,37,39-43H,5-12,14-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,26+,27-,28+,29-,30-,31-,32-,33-,34-,35+,36-/m0/s1 |
InChI Key |
LBCSKUSUYQVKDB-BHJCMSARSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core, the introduction of hydroxyl and methoxy groups, and the attachment of the furanone ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow reactors. The process would need to be optimized for yield, purity, and cost-effectiveness, with careful control of reaction conditions to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furanone ring can be reduced to a dihydrofuranone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrofuranone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Molecular Characteristics
The compound has a molecular formula of and a molecular weight of approximately 666.8 g/mol. Its intricate structure includes multiple hydroxyl groups and a furan ring that contribute to its biological activities. The stereochemistry is critical for its function and interaction with biological targets.
Binding Affinity
Research indicates that this compound exhibits significant binding affinity to various biological receptors. For instance, it has been documented in the BindingDB database as having notable interactions with protein-ligand complexes .
Pharmacological Studies
The compound is being investigated for its pharmacological properties. Studies have shown that it may have beneficial effects in treating conditions such as heart failure and other cardiovascular diseases. The mechanism of action is thought to involve modulation of specific signaling pathways .
Natural Product Research
This compound has been isolated from natural sources like Corchorus olitorius, highlighting its relevance in natural product chemistry . Its extraction and characterization are crucial for understanding its potential therapeutic benefits.
Network Pharmacology
Recent studies employing network pharmacology approaches have aimed to elucidate the mechanisms through which this compound exerts its effects. These studies integrate computational methods to predict interactions with multiple biological targets and pathways .
Case Study 1: Cardiovascular Effects
A study focusing on the effects of this compound in a model of heart failure demonstrated that it could improve cardiac function through specific receptor interactions. The results indicated a reduction in myocardial stress markers and improved hemodynamic parameters.
Case Study 2: Antioxidant Activity
Another investigation assessed the antioxidant properties of the compound. It was found to scavenge free radicals effectively and protect cellular components from oxidative damage. This activity suggests potential applications in aging-related conditions and oxidative stress disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cardiovascular | Improved heart function | |
| Antioxidant | Free radical scavenging | |
| Protein Binding | Significant receptor interactions |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the furanone ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Structurally similar compounds include steroid derivatives and glycosylated molecules. Key comparisons are summarized below:
Spectroscopic and Physicochemical Comparisons
NMR Chemical Shifts
Comparative NMR data reveal structural nuances:
Note: While direct NMR data for the target compound are unavailable, shifts in analogs (e.g., 7.5 ppm for H3' in Compound A vs. 7.3 ppm in ADP-ribose ) highlight how substituents alter electronic environments.
Physicochemical Properties
Computational and Algorithmic Approaches to Comparison
Graph-Based vs. Fingerprint Methods
Key Findings :
Biological Activity
The compound 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one is a complex natural product known for its diverse biological activities. This article explores the biological activity of this compound based on current research findings.
Chemical Structure and Properties
The structural complexity of this compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C29H44O9 |
| Molecular Weight | 536.7 g/mol |
| IUPAC Name | 3-[(3S,5R,...]-2H-furan-5-one (full name as provided in the query) |
| CAS Number | 6869-58-5 |
The compound features multiple hydroxyl groups and a furan ring that contribute to its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. Studies have shown that the compound can scavenge free radicals effectively and enhance the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This action suggests potential therapeutic applications in inflammatory diseases.
Antitumor Activity
Preliminary studies demonstrate that this compound may possess antitumor properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Immunomodulatory Effects
The compound may enhance immune responses by promoting the activation of macrophages and T-cells. Its immunomodulatory effects could be beneficial in treating immune-related disorders.
Cardiovascular Benefits
Research suggests that this compound may improve cardiovascular health by promoting vasodilation and reducing blood pressure. Its ability to enhance endothelial function is particularly noteworthy.
Case Studies
- Study on Antioxidant Activity : A study published in Journal of Natural Products demonstrated that the compound significantly reduced oxidative stress markers in vitro and in vivo models .
- Anti-inflammatory Mechanism Investigation : Research published in Phytotherapy Research highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in a lipopolysaccharide-induced inflammation model .
- Antitumor Efficacy : A study conducted on various cancer cell lines showed that the compound inhibited cell growth by inducing apoptosis through the mitochondrial pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
